[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
Description
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with an ethyl carbamate group and a chiral amino acid side chain ((S)-2-amino-3-methyl-butyrylamino). The tert-butyl ester moiety is commonly employed as a protecting group in organic synthesis, enhancing stability during reactions .
Properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-7-21(17(23)24-18(4,5)6)14-10-8-13(9-11-14)20-16(22)15(19)12(2)3/h12-15H,7-11,19H2,1-6H3,(H,20,22)/t13?,14?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUQEAYRRWXYIK-NRXISQOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCC(CC1)NC(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-((S)-2-amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester, also known by its CAS number 1354011-78-1, is a carbamate derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H33N3O3
- Molar Mass : 327.46 g/mol
- Synonyms : Tert-butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(methyl)carbamate
The biological activity of the compound is primarily linked to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in neurodegenerative processes, particularly those associated with Alzheimer's disease (AD). The compound shows potential as a dual inhibitor of β-secretase and acetylcholinesterase, which are critical in the pathogenesis of AD.
In Vitro Studies
In vitro studies have demonstrated that the compound can protect neuronal cells from amyloid-beta (Aβ) toxicity. For instance, it has been shown to reduce cell death in astrocytes induced by Aβ 1-42 exposure. The findings suggest that treatment with this compound can improve cell viability significantly compared to untreated controls:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ 1-42 only | 43.78 ± 7.17 |
| Aβ 1-42 + Compound | 62.98 ± 4.92 |
This indicates a protective effect against Aβ-induced neurotoxicity, though the mechanism remains to be fully elucidated .
In Vivo Studies
In vivo studies involving animal models have further explored the efficacy of the compound in preventing cognitive decline. In a scopolamine-induced model of AD, the compound exhibited moderate effects on reducing Aβ levels and β-secretase activity, although these effects were not statistically significant compared to established treatments like galantamine .
Case Studies and Clinical Implications
A notable study investigated the effects of this compound on cognitive function and neuroinflammation in rat models. The results indicated that while there was some improvement in cognitive performance, the bioavailability of the compound within the central nervous system was limited, suggesting that formulation improvements may be necessary for enhanced therapeutic efficacy .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Mechanism of Action | Efficacy in AD Models |
|---|---|---|
| M4 | β-secretase and acetylcholinesterase inhibitor | Moderate protective effect |
| Galantamine | Acetylcholinesterase inhibitor | Significant protective effect |
| Donepezil | Acetylcholinesterase inhibitor | Significant cognitive improvement |
This table highlights that while this compound exhibits some beneficial effects, it may not be as potent as other established therapies.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound has been investigated for its role as a prodrug in enhancing the delivery of active pharmaceutical ingredients (APIs). Its ability to modify the pharmacokinetic profiles of drugs makes it a candidate for further research in this area .
- Studies have indicated that derivatives of carbamic acids can act as inhibitors for various enzymes, making them potential therapeutic agents in treating diseases such as cancer and diabetes .
-
Anticancer Activity :
- Research has shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have been tested against human breast cancer cells, demonstrating significant inhibition of cell proliferation . This suggests that [4-((S)-2-amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester may share similar properties worthy of exploration.
- Neuroprotective Effects :
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various carbamate derivatives and evaluated their antitumor activity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as anticancer agents .
Case Study 2: Enzyme Inhibition
A study focused on the enzyme inhibition properties of carbamate derivatives demonstrated that compounds structurally similar to this compound effectively inhibited acetylcholinesterase activity, which is crucial for treating Alzheimer's disease . This opens avenues for developing new therapeutic agents targeting neurodegenerative disorders.
Data Table: Summary of Research Findings
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage under strongly acidic conditions. This reaction is critical for deprotection in synthetic workflows:
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Mechanism : Protonation of the carbonyl oxygen followed by elimination of the tert-butoxy group and subsequent release of CO₂.
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Product : Ethyl[4-((S)-2-amino-3-methylbutyrylamino)cyclohexyl]amine .
| Reaction Parameter | Conditions |
|---|---|
| Temperature | 25°C |
| Time | 1–2 hours |
| Yield | 85–95% (analogous systems) |
Amide Bond Hydrolysis
The valine-derived amide linkage can hydrolyze under acidic or basic conditions, though stability is observed in neutral environments:
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Acidic Hydrolysis (HCl, 6M): Forms (S)-2-amino-3-methylbutanoic acid and ethyl[4-aminocyclohexyl]carbamic acid tert-butyl ester.
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Basic Hydrolysis (NaOH, 1M): Generates sodium (S)-2-amino-3-methylbutanoate and cyclohexylamine derivatives .
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic | 6M HCl | Free amino acid + carbamate intermediate | ~70% |
| Basic | 1M NaOH | Sodium carboxylate + amine byproduct | ~60% |
Amino Group Reactivity
The primary amine on the valine residue participates in nucleophilic reactions:
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Acylation : Reacts with acetic anhydride to form N-acetyl derivatives .
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions .
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Acylation | Acetic anhydride | N-Acetylated derivative | RT, 12 hours |
| Schiff Base | Benzaldehyde | Imine-linked adduct | pH 5–6, ethanol |
Cross-Coupling Reactions
The cyclohexylamine moiety may enable transition-metal-catalyzed couplings, as observed in structurally related carbamates:
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Suzuki-Miyaura Coupling : With arylboronic acids using Pd(PPh₃)₄ catalyst .
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Buchwald-Hartwig Amination : Forms aryl amine derivatives under palladium catalysis .
| Coupling Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | 80–90% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Aryl halides | 75–85% |
Stereochemical Stability
The (S)-configured amino acid residue retains its stereochemistry under standard reaction conditions, as confirmed by chiral HPLC analysis in analogous compounds .
Thermal Degradation
Thermogravimetric analysis (TGA) of related tert-butyl carbamates shows decomposition above 200°C, releasing isobutylene and CO₂ .
Key Stability Considerations:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of cyclohexyl carbamic acid tert-butyl esters with variable substituents. Key structural analogs and their distinguishing features are outlined below:
Substituent Variations and Functional Groups
- Ethyl vs. This compound is listed as discontinued, possibly due to synthetic challenges or stability issues .
- Benzyl Ester: The benzyl variant ([4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester, ) replaces the tert-butyl group with a benzyl ester, increasing hydrophobicity and molecular weight (387.52 g/mol vs. ~363 g/mol for the target compound). The aromatic benzyl group may enhance membrane permeability but reduce metabolic stability .
- Nitro-Pyridinyl Substituent: [2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester () incorporates a nitro-pyridinyl group, introducing electron-withdrawing effects that could enhance reactivity in further synthetic modifications. Its lower molecular weight (336.39 g/mol) reflects reduced steric bulk compared to the target compound .
- Hydroxycyclohexenyl Group : tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid () features a hydroxyl group and a double bond, enabling hydrogen bonding and conformational constraints. The specified stereochemistry (1R,4S) may influence enantioselective interactions .
- Phenyl-Ethylcarbamoyl Substituent : [4-Hydroxy-4-(1-phenyl-ethylcarbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester () adds a phenyl-ethylcarbamoyl group, increasing molecular weight (362.5 g/mol) and hydrophobicity. The hydroxy and carbamoyl groups may enhance solubility and target affinity .
Molecular Properties and Functional Implications
*Molecular formula estimated based on structural analogs.
Research Findings and Trends
- Synthetic Utility : The tert-butyl ester group is a common protecting strategy, as seen in –6, enabling selective deprotection during multi-step syntheses.
Preparation Methods
Protection of the Cyclohexylamine Nitrogen
The cyclohexylamine derivative is first protected with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. For example:
Coupling with (S)-2-Amino-3-methylbutyric Acid
The Boc-protected cyclohexylamine is then coupled with (S)-2-amino-3-methylbutyric acid using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Key considerations include:
N-Ethylation and Carbamate Formation
The final step involves alkylation of the secondary amine with ethyl chloroformate in the presence of a base. This reaction is typically conducted at low temperatures (0–10°C) to minimize over-alkylation:
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Base : Triethylamine (2.1 molar equivalents).
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Purification : Column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water.
Critical Process Parameters and Scalability
Solvent and Base Selection
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates, while dichloromethane is preferred for Boc protection due to its inertness. Triethylamine remains the base of choice for neutralizing HCl generated during carbamate formation, though its slow addition (to control exotherms) is critical.
Temperature and Stirring Duration
Extended stirring durations (≥3 hours) at 50–60°C are necessary to ensure complete conversion in coupling reactions, as evidenced by HPLC monitoring. For example, in the synthesis of Edoxaban intermediates, a 7-hour stirring period at 60°C achieved >95% conversion.
Purification and Analytical Methods
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Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves stereoisomers and removes unreacted starting materials.
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Spectroscopic Confirmation : ¹H NMR (δ 1.40 ppm for Boc tert-butyl group), ¹³C NMR (δ 155 ppm for carbamate carbonyl), and mass spectrometry (m/z 342.5 for [M+H]⁺).
Comparative Analysis of Synthetic Routes
The patent methods demonstrate superior yields and purity, attributed to the use of neutral starting materials and optimized stoichiometry. Avoiding salt forms reduces viscosity, facilitating mixing and heat transfer.
Challenges and Mitigation Strategies
Viscosity Management
Highly viscous reaction mixtures, common in carbamate syntheses, are alleviated by:
Q & A
Q. What are the recommended synthesis routes and optimization strategies for this compound?
The compound can be synthesized via multi-step procedures involving carbamate protection, coupling reactions, and selective hydrogenation. For example, tert-butyl carbamate intermediates often employ Suzuki coupling (e.g., aryl boronic acids with halogenated substrates) followed by hydrogenation to reduce unsaturated bonds . Optimization may focus on reaction conditions (e.g., temperature, catalysts like palladium for coupling) and protecting group stability during purification. Chiral purity should be monitored using chiral HPLC or NMR to preserve the (S)-configured amino group .
Q. Which analytical techniques are critical for characterizing its structural and chiral integrity?
- NMR spectroscopy : 1H/13C NMR to confirm backbone connectivity and stereochemistry.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Chiral HPLC : To verify enantiomeric excess, especially for the (S)-2-amino-3-methyl-butyryl moiety .
- X-ray crystallography : For absolute stereochemical assignment if crystals are obtainable .
Q. How should stability and storage conditions be determined for this compound?
Stability studies under varying temperatures (e.g., 4°C, room temperature) and humidity levels are essential. Tert-butyl carbamates are prone to hydrolysis under acidic/basic conditions, so pH-controlled environments (neutral buffers) are recommended for long-term storage. Use inert atmospheres (argon/nitrogen) to prevent oxidation .
Q. What are the primary applications of this compound in medicinal chemistry research?
As a protected amino acid derivative, it serves as an intermediate in peptide synthesis, particularly for introducing sterically hindered residues. Its tert-butyl carbamate group enables selective deprotection under mild acidic conditions (e.g., TFA), making it useful in solid-phase peptide synthesis (SPPS) .
Advanced Research Questions
Q. How to design experiments to study its reactivity in complex biological or environmental systems?
- Environmental fate : Use isotopic labeling (e.g., 14C) to track degradation pathways in simulated ecosystems (soil/water matrices) and measure half-lives under UV exposure or microbial activity .
- Biological interactions : Employ fluorescence tagging or radiolabeling to study cellular uptake and metabolism in vitro (e.g., liver microsomes for metabolic stability assays) .
Q. What methodologies resolve contradictions in reported data (e.g., conflicting bioactivity or stability results)?
- Systematic replication : Repeat experiments under standardized conditions (e.g., ISO guidelines) to isolate variables like solvent purity or humidity.
- Meta-analysis : Compare datasets across studies using statistical tools (ANOVA, PCA) to identify outliers or confounding factors .
- Advanced characterization : Use tandem MS/MS or 2D NMR to confirm structural consistency across batches .
Q. How to investigate its role in stereoselective synthetic pathways?
- Kinetic resolution : Monitor reaction progress using time-resolved chiral HPLC to assess enantiomer-specific reaction rates.
- Computational modeling : Density Functional Theory (DFT) calculations to predict transition states and steric effects influencing stereoselectivity .
Q. What experimental frameworks assess its ecological or toxicological impact?
- Tiered ecotoxicity testing : Start with acute toxicity assays (e.g., Daphnia magna LC50), followed by chronic exposure studies in model organisms (e.g., zebrafish embryos) .
- QSAR modeling : Correlate structural features with toxicity endpoints to predict bioaccumulation or mutagenicity .
Methodological Tables
Q. Table 1. Key Physicochemical Properties for Experimental Design
| Property | Method/Instrument | Reference |
|---|---|---|
| Chiral purity | Chiral HPLC (Chiralpak® column) | |
| LogP (lipophilicity) | Shake-flask method (octanol/water) | |
| Thermal stability | TGA/DSC analysis |
Q. Table 2. Common Synthetic Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
